Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate
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Overview
Description
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is a chemical compound with the molecular formula C11H21FN2O2 It is a derivative of carbamate, featuring a tert-butyl group, an aminomethyl group, and a fluorocyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate typically involves the protection of amines using tert-butyl carbamate. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride di-tert-butyl dicarbonate (Boc2O) . The Boc group is stable towards most nucleophiles and bases, making it a versatile protecting group in organic synthesis.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include bases like lithium diisopropylamide (LDA), triethylamine (NEt3), and pyridine (Py), as well as electrophiles such as acyl chlorides (RCOCl) and aldehydes (RCHO) . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate has several scientific research applications, including:
Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate involves its interaction with molecular targets through its functional groups. The Boc group provides stability and protection during chemical reactions, while the aminomethyl and fluorocyclobutyl groups can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-(3-bromopropyl)carbamate: Similar in structure but contains a bromine atom instead of a fluorine atom.
Tert-butyl N-(3-aminomethyl)phenylcarbamate: Features a phenyl group instead of a cyclobutyl group.
Tert-butyl carbamate: A simpler structure lacking the aminomethyl and fluorocyclobutyl groups.
Uniqueness
Tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate is unique due to its combination of a fluorocyclobutyl group and an aminomethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-1-fluorocyclobutyl]methyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-7-11(12)4-8(5-11)6-13/h8H,4-7,13H2,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIKSXWWNGZSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CC(C1)CN)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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